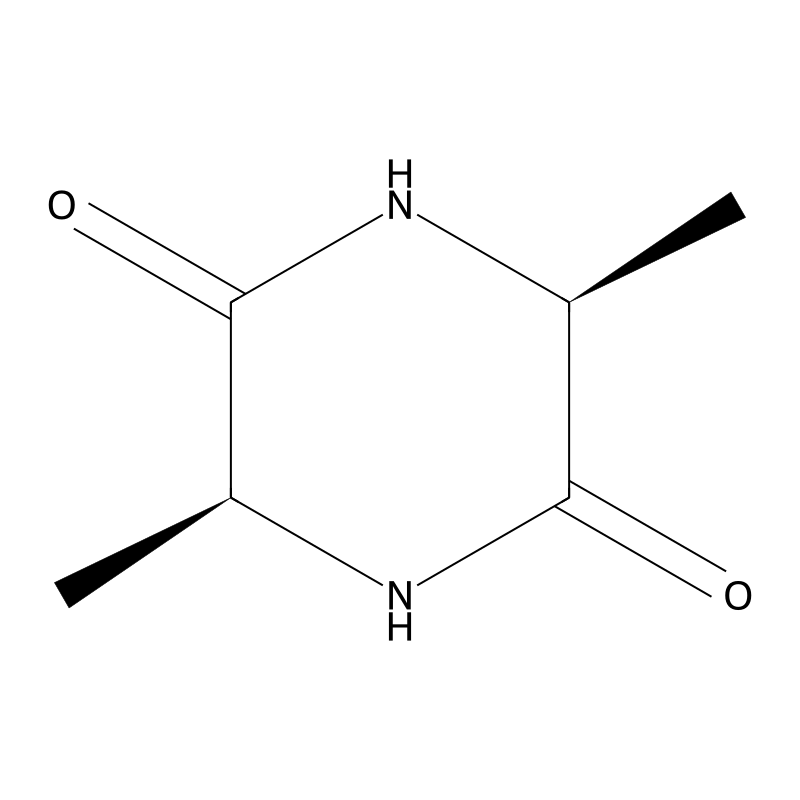

Cyclo(-Ala-Ala)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Discovery and Development

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione serves as a scaffold for the synthesis of novel drug candidates. Its cyclic structure mimics the peptide bond, a fundamental unit in proteins, making it a valuable tool for developing drugs targeting various protein-protein interactions []. Researchers can modify the molecule by attaching different functional groups, leading to diverse compounds with potential therapeutic applications in various disease areas, such as cancer, neurodegenerative diseases, and infectious diseases [].

Polymer Chemistry

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione can be incorporated into polymer chains, leading to novel materials with unique properties. The presence of nitrogen atoms and carbonyl groups in its structure allows for hydrogen bonding and other interactions, potentially influencing the self-assembly and functionality of the resulting polymers. This opens up possibilities for the development of new materials with applications in areas like drug delivery, biocompatible materials, and functional polymers [].

Cyclo(-Ala-Ala), also known as cyclo(L-Alanine-L-Alanine), is a cyclic dipeptide composed of two alanine residues linked by peptide bonds, forming a six-membered ring structure. Its molecular formula is C6H10N2O2, and it has a molecular weight of 142.16 g/mol. The compound features two secondary amide groups and exhibits a unique conformation due to its cyclic nature, which influences its chemical properties and biological activities .

- Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the formation of free alanine.

- Acylation: Cyclo(-Ala-Ala) can react with acyl chlorides to form N-acyl derivatives.

- Reduction: The carbonyl groups in the amide bonds can be reduced using reducing agents like lithium aluminum hydride, yielding corresponding amines.

These reactions are significant for modifying the compound for specific applications in biochemical research and drug development .

Cyclo(-Ala-Ala) has been studied for its potential biological activities, including:

- Antimicrobial Properties: Some studies suggest that cyclic dipeptides like cyclo(-Ala-Ala) exhibit antimicrobial activity against various pathogens.

- Neuroprotective Effects: There is evidence that cyclic dipeptides may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Modulation of Immune Response: Cyclo(-Ala-Ala) may influence immune cell activity, although more research is needed to elucidate these mechanisms fully .

The synthesis of cyclo(-Ala-Ala) can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves assembling the peptide chain on a solid support, followed by cyclization to form the cyclic structure.

- Solution Phase Synthesis: Involves coupling free alanine residues in solution, followed by cyclization through dehydration or other coupling methods.

- Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases to catalyze the formation of cyclo(-Ala-Ala) from linear precursors.

These methods allow for the production of cyclo(-Ala-Ala) with varying purity and yield depending on the conditions employed .

Cyclo(-Ala-Ala) has several applications in various fields:

- Biochemical Research: Used as a tool in proteomics studies to understand protein interactions and functions.

- Pharmaceutical Development: Investigated for potential therapeutic uses due to its biological activities.

- Cosmetic Industry: Explored for incorporation into formulations aimed at skin health due to its possible bioactive properties .

Interaction studies involving cyclo(-Ala-Ala) focus on its binding affinities with various biological macromolecules. Key findings include:

- Protein Binding: Cyclo(-Ala-Ala) may bind to specific proteins, influencing their activity or stability.

- Receptor Interactions: Studies indicate potential interactions with receptors involved in immune responses or neurotransmission.

These interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Cyclo(-Ala-Ala) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclo(-Gly-Gly) | C4H8N2O2 | Simple structure; often used in protein studies. |

| Cyclo(-Ile-Ala) | C6H11N3O2 | Exhibits different biological activities; more hydrophobic. |

| Cyclo(-Leu-Leu) | C12H22N2O2 | Larger side chains; potential for different interactions. |

Cyclo(-Ala-Ala) is unique due to its small size and specific amino acid composition, which influences its solubility and interaction profiles compared to these other cyclic dipeptides .

Cyclo(-Ala-Ala) emerged as a subject of interest following the broader characterization of DKPs, which were first identified in the early 20th century. The 2,5-diketopiperazine core was crystallographically resolved in 1938, marking a milestone in peptide chemistry. While Cyclo(-Ala-Ala) itself lacks a documented discovery timeline, its status as a simple DKP derivative suggests it was among the earliest synthetic or naturally occurring cyclic dipeptides studied.

The compound’s systematic IUPAC name, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, reflects its stereochemistry and ring structure. Alternative designations include cyclo(L-alanyl-L-alanine) and cyclo(Ala-Ala), with the "L" prefix denoting the chiral configuration of its constituent alanine residues. Its CAS registry number (5845-61-4) and molecular formula (C₆H₁₀N₂O₂) are standardized identifiers in chemical databases.

Structural Classification as a 2,5-Diketopiperazine (DKP)

Cyclo(-Ala-Ala) belongs to the 2,5-DKP class, distinguished by a six-membered ring with two amide bonds at positions 2 and 5 (Table 1). The molecule’s planar geometry and intramolecular hydrogen bonding confer exceptional resistance to proteolytic degradation, a hallmark of DKPs. Its stereochemistry, with both methyl groups in the S-configuration, imposes conformational constraints that influence molecular interactions.

Table 1: Structural Properties of Cyclo(-Ala-Ala)

| Property | Value | Source |

|---|---|---|

| CAS Number | 5845-61-4 | |

| Molecular Formula | C₆H₁₀N₂O₂ | |

| Molecular Weight | 142.16 g/mol | |

| SMILES Notation | C[C@@H]1NC(=O)C@HNC1=O | |

| Crystal System | Monoclinic (predicted) |

The diketopiperazine ring’s electron-rich amide groups enable participation in hydrogen bonding and π-stacking, properties critical for its biological activity and material science applications.

Natural Occurrence and Biosynthetic Pathways

Cyclo(-Ala-Ala) occurs naturally in microbial systems, particularly in Streptomyces and Penicillium species, where it functions as a secondary metabolite. Its biosynthesis proceeds via two primary routes:

Enzymatic Synthesis via Cyclodipeptide Synthases (CDPSs):

CDPSs catalyze the cyclization of two L-alanyl-tRNA molecules, forming the DKP scaffold through a ping-pong mechanism. These enzymes, phylogenetically related to aminoacyl-tRNA synthetases, exhibit broad substrate specificity, enabling the production of diverse DKPs in bacteria and fungi.Non-Enzymatic Thermal Cyclization:

Linear dipeptides such as L-alanyl-L-alanine undergo cyclodehydration at elevated temperatures (e.g., during food processing or laboratory synthesis). This process, accelerated by aqueous environments and basic pH, proceeds via nucleophilic attack of the N-terminal amine on the C-terminal carbonyl. Studies using model dipeptides demonstrate >90% conversion to DKPs under controlled conditions.

In microbial pathways, Cyclo(-Ala-Ala) often coexists with other DKPs, suggesting shared regulatory mechanisms or promiscuous enzyme activity. For instance, Penicillium terrestre simultaneously produces Cyclo(-Ala-Ala) and its D-amino acid-containing analog, cyclo(D-Ala-L-Pro). This metabolic diversity underscores the ecological role of DKPs in microbial competition and signaling.

Solid-phase peptide synthesis represents a fundamental approach for the preparation of cyclo(-Ala-Ala), a cyclic dipeptide composed of two alanine residues linked by peptide bonds to form a six-membered diketopiperazine (DKP) ring structure . The synthesis of cyclo(-Ala-Ala) via SPPS typically begins with the attachment of the first alanine residue to a solid support, followed by sequential deprotection and coupling steps to build the linear dipeptide precursor [5].

The most common SPPS methodology for cyclo(-Ala-Ala) synthesis employs the fluorenylmethyloxycarbonyl (Fmoc) protection strategy, where the amino group of each alanine residue is temporarily protected with the Fmoc group [31]. This approach is preferred due to the mild basic conditions required for Fmoc removal, which minimizes side reactions during synthesis [34]. The general procedure involves:

- Attachment of the first Fmoc-protected alanine to a suitable resin through its carboxyl group [31].

- Removal of the Fmoc protecting group using a base such as piperidine in dimethylformamide [34].

- Coupling of the second Fmoc-protected alanine using appropriate coupling reagents [32].

- Final Fmoc deprotection to generate the linear dipeptide on the resin [31].

A critical consideration in the SPPS of cyclo(-Ala-Ala) is the selection of an appropriate resin and linker system [5]. The 2-chlorotrityl chloride resin is often preferred as it allows for mild cleavage conditions that release the linear dipeptide without cyclization, enabling controlled cyclization in subsequent steps [7]. Alternative resins include Wang resin, though this can lead to premature diketopiperazine formation during synthesis due to the ester linkage between the peptide and the resin [12].

The efficiency of SPPS for cyclo(-Ala-Ala) synthesis is significantly influenced by the choice of coupling reagents [32]. Carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt) are commonly employed [34]. More advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have demonstrated improved coupling efficiency and reduced racemization [32].

| SPPS Parameter | Common Options | Impact on Cyclo(-Ala-Ala) Synthesis |

|---|---|---|

| Protection Strategy | Fmoc chemistry | Mild deprotection conditions, reduced side reactions [31] |

| Resin Type | 2-Chlorotrityl chloride | Facilitates controlled cyclization post-cleavage [7] |

| Wang resin | Higher risk of premature DKP formation [12] | |

| Coupling Reagents | DIC/HOBt | Standard coupling efficiency [34] |

| HATU | Enhanced coupling, reduced racemization [32] | |

| Solvent System | DMF | Standard solvent for dissolution [34] |

| NMP | Alternative with better solvation properties [11] |

A significant challenge in the SPPS of cyclo(-Ala-Ala) is the propensity for diketopiperazine formation during the synthesis process itself [5]. This side reaction occurs particularly after the coupling of the second alanine residue and subsequent Fmoc removal, where the free N-terminus can attack the ester linkage connecting the peptide to the resin [9]. This premature cyclization results in the loss of the growing peptide from the resin and reduces overall yield [11].

Several strategies have been developed to minimize premature diketopiperazine formation during SPPS [10]. These include the use of hindered linkers, optimization of deprotection conditions, and the incorporation of temporary protecting groups on the N-terminus [16]. The use of trityl-based protection for the second amino acid has shown promise, as it can be removed under mild acidic conditions followed by in situ neutralization during the next coupling step [10].

Cyclization Techniques for DKP Formation

The formation of the diketopiperazine (DKP) ring in cyclo(-Ala-Ala) represents a critical step in its synthesis, requiring specific cyclization techniques to achieve high yields and stereochemical control [7]. The cyclization process involves the intramolecular nucleophilic attack of the N-terminal amino group on the C-terminal carboxyl group of the linear dipeptide precursor [5].

Solution-phase cyclization is the most common approach for DKP formation after the linear dipeptide has been cleaved from the solid support [7]. This method typically employs high dilution conditions to favor intramolecular cyclization over intermolecular reactions that would lead to oligomerization [35]. The cyclization can be promoted using various coupling reagents, with HATU, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) being among the most effective for cyclo(-Ala-Ala) formation [32].

On-resin cyclization strategies have also been developed for cyclo(-Ala-Ala) synthesis, where the cyclization occurs while the peptide remains attached to the solid support [38]. This approach often utilizes specialized linkers that allow for selective cleavage of the side-chain protecting groups while maintaining the peptide-resin bond [7]. The cyclization is then performed on-resin, followed by cleavage of the cyclic product [38]. This method can offer advantages in terms of purification simplicity, as the unreacted reagents can be washed away before the final cleavage step [48].

The "cyclative cleavage" approach represents an elegant strategy for cyclo(-Ala-Ala) synthesis, where the cyclization and cleavage from the resin occur simultaneously [7]. This method is particularly effective when using the Ugi/De-Boc/Cyclize (UDC) strategy, which employs the Ugi four-component reaction to introduce diversity points followed by Boc deprotection and cyclization [7]. The cyclative cleavage approach typically yields DKPs with high purity as only the cyclic products are released from the solid support [7].

Thermal cyclization represents another important technique for DKP formation in cyclo(-Ala-Ala) synthesis [49]. This method involves heating the linear dipeptide precursor to temperatures typically between 130-170°C, which promotes the intramolecular condensation reaction [49]. Studies have shown that the DKP formation in thermal cyclization begins at approximately 129°C and reaches maximum efficiency around 137°C [49]. The activation energy for this process has been determined to be approximately 198 kJ/mol using the Kissinger-Akahira-Sunose isoconversional method [46].

| Cyclization Method | Reaction Conditions | Yield Range | Stereochemical Control |

|---|---|---|---|

| Solution-phase | High dilution, HATU/DIPEA, DMF, RT, 12-24h | 60-85% | Good to excellent [35] |

| On-resin | PyBOP/DIPEA, DMF, RT, 24-48h | 50-75% | Good [38] |

| Cyclative cleavage | UDC method, TFA/DCM, RT, 2-4h | 70-90% | Excellent [7] |

| Thermal cyclization | Neat or m-cresol, 130-170°C, 18-22h | 40-60% | Moderate [49] |

| Catalyst-assisted | P₂O₅, m-cresol, 160-170°C, 4-6h | 60-80% | Moderate to good [15] |

The use of catalysts has significantly improved the efficiency of cyclo(-Ala-Ala) formation [15]. Phosphorus pentoxide (P₂O₅) has emerged as a particularly effective catalyst for DKP synthesis, providing faster reaction times and higher yields compared to conventional methods [15]. When used in a cyclocondensation reaction, P₂O₅ facilitates the synthesis of diketopiperazines with yields up to 80% in shorter reaction times [15]. Polyphosphoric acid has also been employed as both a catalyst and solvent for DKP formation, particularly in combination with P₂O₅ [15].

The stereochemical outcome of the cyclization process is a critical consideration in cyclo(-Ala-Ala) synthesis [35]. The configuration of the starting alanine residues largely determines the stereochemistry of the final DKP ring [39]. When using L-alanine for both positions, the resulting cyclo(-L-Ala-L-Ala) adopts a conformation where the methyl groups are positioned on the same face of the DKP ring [39]. This stereochemical control is essential for applications where specific three-dimensional arrangements of the substituents are required [39].

Recent advances in cyclization techniques include the development of ring-closing metathesis (RCM) approaches for DKP formation [36]. While not directly applicable to the unmodified cyclo(-Ala-Ala), these methods have expanded the toolkit for synthesizing structurally related DKPs with additional functionalities [36]. The RCM approach typically involves the incorporation of allyl or vinyl groups on the amino acid side chains, followed by metathesis using ruthenium-based catalysts to form a carbon-carbon double bond [36].

Trifluoroacetyl Derivative Synthesis and Characterization

The synthesis of trifluoroacetyl derivatives of cyclo(-Ala-Ala) represents an important modification strategy that enhances the chemical properties and potential applications of this diketopiperazine [10]. Trifluoroacetylation typically involves the introduction of a trifluoroacetyl group onto one or both nitrogen atoms of the DKP ring, resulting in N-trifluoroacetylated derivatives with distinct physicochemical characteristics [14].

The most common approach for synthesizing trifluoroacetyl derivatives of cyclo(-Ala-Ala) employs trifluoroacetic anhydride (TFAA) as the trifluoroacetylating agent [14]. The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base like triethylamine or N,N-diisopropylethylamine to neutralize the trifluoroacetic acid generated during the reaction [10]. The general procedure involves:

- Dissolution of cyclo(-Ala-Ala) in the appropriate solvent under inert atmosphere [14].

- Addition of the base at low temperature (typically 0-5°C) [10].

- Dropwise addition of TFAA and gradual warming to room temperature [14].

- Reaction monitoring by thin-layer chromatography or liquid chromatography-mass spectrometry [10].

- Purification by column chromatography or recrystallization [14].

Alternative trifluoroacetylating agents include ethyl trifluoroacetate and trifluoroacetyl chloride, though these generally provide lower yields and may require more stringent reaction conditions [10]. The use of microwave irradiation has been explored to accelerate the trifluoroacetylation process, resulting in shorter reaction times and comparable yields [14].

The characterization of trifluoroacetyl derivatives of cyclo(-Ala-Ala) is typically accomplished through a combination of spectroscopic techniques [23]. Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals in both proton and carbon NMR spectra [24]. The presence of the trifluoroacetyl group is readily confirmed by fluorine-19 NMR, which typically shows a singlet at approximately -75 ppm [14].

| Spectroscopic Method | Key Observations for Trifluoroacetyl-cyclo(-Ala-Ala) |

|---|---|

| ¹H NMR | Downfield shift of amide protons (δ 7.8-8.5 ppm), altered coupling patterns for α-protons [24] |

| ¹³C NMR | Characteristic quartet for CF₃ carbon (δ 115-120 ppm, J = 280-290 Hz), carbonyl carbon of trifluoroacetyl group (δ 155-160 ppm) [24] |

| ¹⁹F NMR | Singlet for CF₃ group (δ -75 to -76 ppm) [14] |

| IR Spectroscopy | Strong C=O stretching band (1700-1720 cm⁻¹), C-F stretching (1100-1200 cm⁻¹) [28] |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ with characteristic isotope pattern, fragment ions from loss of CF₃CO [27] |

Infrared (IR) spectroscopy provides additional confirmation of successful trifluoroacetylation, with characteristic absorption bands for the carbonyl stretching of the trifluoroacetyl group (typically around 1700-1720 cm⁻¹) and C-F stretching vibrations (1100-1200 cm⁻¹) [28]. The amide I and II bands of the DKP ring also show shifts compared to the unmodified cyclo(-Ala-Ala) [28].

Mass spectrometry is particularly valuable for characterizing trifluoroacetyl derivatives, providing molecular weight confirmation and fragmentation patterns that support structural assignments [27]. High-resolution mass spectrometry can determine the exact mass of the derivatives, while tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways, which typically include the loss of the trifluoroacetyl group [27].

X-ray crystallography has been employed to determine the three-dimensional structure of trifluoroacetyl derivatives of cyclo(-Ala-Ala) [23]. These studies have revealed that trifluoroacetylation can significantly alter the conformation of the DKP ring, affecting the spatial arrangement of the methyl substituents and potentially influencing intermolecular interactions [23].

The stability of trifluoroacetyl derivatives of cyclo(-Ala-Ala) has been investigated under various conditions [10]. These derivatives generally exhibit enhanced stability in acidic environments compared to the parent compound, but are susceptible to hydrolysis under basic conditions [10]. The hydrolytic stability is influenced by factors such as pH, temperature, and the presence of nucleophiles [14].

Recent research has explored the use of trifluoroacetyl derivatives of cyclo(-Ala-Ala) as building blocks for more complex structures [14]. The trifluoroacetyl group can serve as a protecting group for one of the nitrogen atoms in the DKP ring, allowing selective functionalization of the other nitrogen [10]. This approach has been utilized in the synthesis of asymmetrically substituted DKPs with potential applications in medicinal chemistry and materials science [14].

Radiolytic and Photochemical Synthesis Pathways

Radiolytic and photochemical approaches offer alternative synthetic routes to cyclo(-Ala-Ala) and its derivatives, providing access to unique structural modifications and reaction pathways that are not readily achievable through conventional thermal or catalytic methods [17]. These techniques harness the energy of radiation or light to induce chemical transformations, often proceeding through radical intermediates or excited states [19].

Radiolytic synthesis of cyclo(-Ala-Ala) typically involves the exposure of alanine or linear alanine-containing peptides to ionizing radiation, such as gamma rays from cobalt-60 sources [19]. The radiation generates reactive radical species that can initiate cyclization reactions [19]. The mechanism generally involves:

- Radiolysis of water or solvent to generate primary radical species (hydroxyl radicals, hydrated electrons, hydrogen atoms) [19].

- Reaction of these primary radicals with the peptide substrate to form carbon-centered radicals [19].

- Intramolecular cyclization through radical coupling or addition reactions [19].

- Formation of the diketopiperazine ring structure through subsequent elimination or rearrangement processes [17].

The efficiency of radiolytic cyclization is influenced by several factors, including radiation dose, substrate concentration, pH, and the presence of radical scavengers or sensitizers [19]. Studies have shown that the radiolytic degradation of peptides follows a nonlinear progression, with the half-life dose (D₁/₂) representing the dose necessary for 50% peptide structure degradation [19]. For cyclic dipeptide formation, moderate radiation doses (typically 2-5 kGy) are often optimal, as higher doses can lead to further degradation of the formed products [19].

| Radiolytic Parameter | Optimal Range | Effect on Cyclo(-Ala-Ala) Formation |

|---|---|---|

| Radiation Dose | 2-5 kGy | Sufficient for cyclization, minimal degradation [19] |

| Substrate Concentration | 10-50 mM | Balances intramolecular vs. intermolecular reactions [19] |

| pH | 6.0-7.5 | Favors radical formation without excessive hydrolysis [19] |

| Temperature | 20-40°C | Enhances radical mobility without thermal degradation [19] |

| Atmosphere | Inert (N₂, Ar) | Prevents oxidative side reactions [19] |

Photochemical synthesis represents another powerful approach for preparing cyclo(-Ala-Ala) and its derivatives [18]. This method typically involves the irradiation of appropriately functionalized precursors with ultraviolet or visible light to induce photochemical reactions leading to cyclization [18]. A particularly effective strategy employs N-phthaloyl-protected dipeptides, which undergo photodecarboxylation initiated by intramolecular electron transfer, followed by cyclization to form the diketopiperazine ring [18].

The photochemical synthesis of cyclo(-Ala-Ala) from N-phthaloyl-protected alanine dipeptides has been studied in aqueous media, with the progress and chemoselectivity of the reactions monitored through pH/time profiles [18]. The competition between cyclization and simple oxidative decarboxylation depends on several factors, including spacer length and geometry, hydrogen bonding interactions between the electron-accepting phthalimide carbonyl groups and amide hydrogen atoms, and the geometric reorganization coupled with the radical combination step [18].

A significant advantage of photochemical approaches is the ability to achieve cyclization under mild conditions, avoiding the harsh thermal or strongly acidic/basic environments often required in conventional methods [22]. This can be particularly beneficial for substrates containing sensitive functional groups or when stereochemical integrity is crucial [22]. The photochemical cyclization of phthalimido acetamides and phthaloyl dipeptide esters has been investigated, revealing that the cyclization ability strongly depends on the substitution pattern of the amide linker group [22].

Recent advances in photochemical synthesis have explored the use of visible light photoredox catalysis for cyclo(-Ala-Ala) formation [21]. This approach employs photocatalysts such as ruthenium or iridium complexes that can absorb visible light and mediate single-electron transfer processes [21]. The resulting radical intermediates can undergo cyclization reactions under mild conditions, often with high levels of selectivity [21].

The combination of photochemical and radiolytic approaches has also been investigated for the synthesis of modified cyclo(-Ala-Ala) derivatives [20]. For instance, tyrosine-based diketopiperazines have been shown to exhibit photoluminescence properties when aggregated in appropriate solvents, with the luminescence attributed to intermolecular hydrogen bonding between the diketopiperazine moieties and π-orbital overlap of the terminal phenyl groups [20].

Structural characterization of cyclo(-Ala-Ala) produced through radiolytic or photochemical pathways typically employs a combination of spectroscopic techniques [23]. Electron and ion spectroscopy have been used to study the VUV photoionization and photofragmentation of cyclo(-Ala-Ala), providing insights into its molecular stability after photoionization [23]. These studies have revealed that fragmentation typically begins with ring opening through carbon-carbon bond cleavage, followed by the release of neutral carbon monoxide or isocyanic acid moieties [23].

XLogP3

UNII

Other CAS

5845-61-4